N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-2-(1H-indol-3-yl)ethanamine
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Overview
Description
The compound ({4-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)[2-(1H-INDOL-3-YL)ETHYL]AMINE is a complex organic molecule that features a combination of fluorophenyl, methoxyphenyl, and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({4-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)[2-(1H-INDOL-3-YL)ETHYL]AMINE typically involves multi-step organic reactions. The process begins with the preparation of the fluorophenyl and methoxyphenyl intermediates, followed by their coupling with the indole derivative. Key steps include:
Nucleophilic Substitution: Introduction of the fluorine atom into the phenyl ring.
Methoxylation: Addition of methoxy groups to the phenyl rings.
Coupling Reaction: Formation of the final compound by coupling the fluorophenyl and methoxyphenyl intermediates with the indole derivative under specific conditions such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
({4-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)[2-(1H-INDOL-3-YL)ETHYL]AMINE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl or indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce primary or secondary amines.
Scientific Research Applications
({4-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)[2-(1H-INDOL-3-YL)ETHYL]AMINE: has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which ({4-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)[2-(1H-INDOL-3-YL)ETHYL]AMINE exerts its effects involves interaction with molecular targets such as enzymes, receptors, and ion channels. The compound’s structure allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluorophenyl derivatives
- Methoxyphenyl derivatives
- Indole derivatives
Uniqueness
The uniqueness of ({4-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)[2-(1H-INDOL-3-YL)ETHYL]AMINE lies in its combined structural features, which confer distinct chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H25FN2O2 |
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Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-[[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-2-(1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C25H25FN2O2/c1-29-25-14-19(8-11-24(25)30-17-18-6-9-21(26)10-7-18)15-27-13-12-20-16-28-23-5-3-2-4-22(20)23/h2-11,14,16,27-28H,12-13,15,17H2,1H3 |
InChI Key |
OKUZMGPFGBTMFL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCCC2=CNC3=CC=CC=C32)OCC4=CC=C(C=C4)F |
Origin of Product |
United States |
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